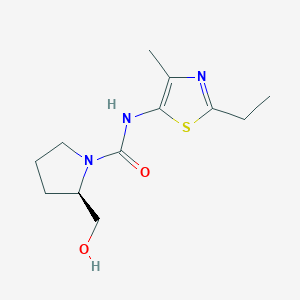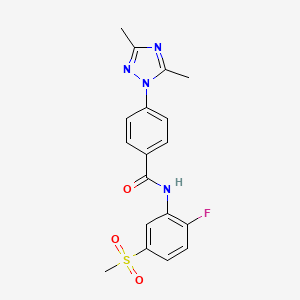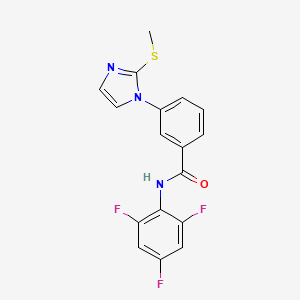![molecular formula C18H24N4O3 B6622730 N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide](/img/structure/B6622730.png)
N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide is a fascinating compound with a structure that combines diverse functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide typically involves multiple steps, starting with the preparation of key intermediates. Initial steps might include the formation of oxolane and pyrazole derivatives, followed by coupling reactions under controlled conditions to form the final compound. Careful attention to stereochemistry is crucial, as the specific (2R,3S) configuration plays a significant role in the compound's properties.
Industrial Production Methods
Scaling up the production of this compound for industrial purposes requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry or the use of automated reactors can be employed to streamline the synthesis process and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide can undergo various types of reactions, including:
Oxidation: : The oxolane ring and pyrazole moiety might be susceptible to oxidation under specific conditions.
Reduction: : Reduction reactions could target the nitrogen or oxygen atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophilic reagents for substitution reactions. Reaction conditions typically involve controlling the temperature, pH, and solvent environment to achieve the desired transformation.
Major Products Formed
Depending on the reaction conditions, major products formed from these reactions can vary. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce different alkyl or aryl groups.
Applications De Recherche Scientifique
Chemistry: : Its unique structure allows it to act as a ligand in coordination chemistry, forming complexes with metals that can be used as catalysts in various reactions.
Biology: : In biological studies, this compound has shown promise as a molecular probe due to its ability to interact with specific biomolecules.
Medicine: : There is ongoing research into its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: : The compound’s properties make it suitable for use in materials science, where it can be incorporated into polymers or other advanced materials.
Mécanisme D'action
The mechanism by which N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide exerts its effects involves binding to specific molecular targets. For instance, in biological systems, it might interact with enzymes or receptors, modulating their activity through non-covalent interactions such as hydrogen bonding, van der Waals forces, or hydrophobic effects. The precise molecular pathways affected depend on the context of its application.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide stands out due to its unique combination of functional groups and stereochemistry. Some similar compounds include:
N-[(2R,3R)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide: : Differs in stereochemistry.
N-[(2S,3R)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide: : Also varies in stereochemistry.
2-(1,3,5-trimethylpyrazol-4-yl)-N-(2-(pyridin-3-yl)oxolan-3-yl)acetamide: : Lacks the methoxy group on the pyridine ring.
N-(3-(1H-pyrazol-4-yl)pyridin-2-yl)acetamide: : Simplified structure with fewer functional groups.
Let me know if you need more specific details or further exploration on any of these points. Happy to dive deeper!
Propriétés
IUPAC Name |
N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-11-14(12(2)22(3)21-11)9-16(23)20-15-7-8-25-18(15)13-5-6-17(24-4)19-10-13/h5-6,10,15,18H,7-9H2,1-4H3,(H,20,23)/t15-,18+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMQQCQBNJGUSNJ-MAUKXSAKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CC(=O)NC2CCOC2C3=CN=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C)C)CC(=O)N[C@H]2CCO[C@@H]2C3=CN=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)-4-methylbenzamide](/img/structure/B6622666.png)

![(3-Chloro-2-methylphenyl)-[4-(5-methylimidazol-1-yl)piperidin-1-yl]methanone](/img/structure/B6622671.png)
![2-chloro-N-[[2-(dimethylamino)pyrimidin-5-yl]methyl]-N,4-dimethylbenzamide](/img/structure/B6622680.png)

![N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxolan-3-yl]-1-(3-methylphenyl)methanesulfonamide](/img/structure/B6622693.png)

![3-chloro-N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]pyridine-4-carboxamide](/img/structure/B6622713.png)

![1-Methyl-2-[(4-methylsulfonylphenyl)methylsulfanyl]benzimidazole](/img/structure/B6622734.png)


![N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B6622755.png)
